molecular formula C9H12ClNO2 B1435391 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride CAS No. 1803599-64-5

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride

Cat. No.: B1435391
CAS No.: 1803599-64-5
M. Wt: 201.65 g/mol
InChI Key: ROCQFXUVEGWCBQ-UHFFFAOYSA-N
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Description

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride is a benzoxazepine derivative characterized by a hydroxyl (-OH) substituent at the 8-position of the benzoxazepine core and a hydrochloride salt. The hydroxyl group at position 8 enhances polarity, likely improving solubility and hydrogen-bonding capacity compared to non-hydroxylated analogs.

Properties

IUPAC Name

2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2.ClH/c11-8-2-1-7-6-10-3-4-12-9(7)5-8;/h1-2,5,10-11H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROCQFXUVEGWCBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(CN1)C=CC(=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803599-64-5
Record name 2,3,4,5-tetrahydro-1,4-benzoxazepin-8-ol hydrochloride
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Preparation Methods

Synthesis of the Benzoxazepine Core

A. Cyclization of 2-Amino Benzhydrol Derivatives

Leptit et al. (2013) reported the synthesis of benzoxazepine derivatives via N-alkylation of 2-amino benzhydrol, followed by cyclization in ethanol with sodium hydroxide, leading to the benzoxazepine core. This route involves:

  • N-alkylation of 2-amino benzhydrol with appropriate alkyl halides.
  • Cyclization under basic conditions to form the seven-membered benzoxazepine ring.

B. Cyclization of Benzoxazepin-2-one Derivatives

Patents and literature (e.g., EP0072352A1) describe the synthesis of benzoxazepin-2-one derivatives through cyclization of substituted anthranilic acids with acyl chlorides or via oxidative cyclization of suitable precursors.

Step Reagents & Conditions Yield Reference
N-alkylation Alkyl halides, base Variable Leptit et al. (2013)
Cyclization NaOH, ethanol Moderate to high Leptit et al. (2013)
Acid chloride formation SOCl₂, reflux High EP0072352A1

Formation of the Hydrochloride Salt

The final step involves converting the free base or hydroxyl derivative into its hydrochloride salt, which enhances stability and solubility:

  • Dissolve the free base in a suitable solvent (e.g., ethanol or methanol).
  • Add anhydrous hydrogen chloride gas or HCl in dioxane.
  • Stir at controlled temperatures (typically 50°C) for several hours.
  • Isolate the hydrochloride salt via filtration or suction.

Example from literature:

"Ethyl 4-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzoate hydrochloride was obtained with a 99% yield after purification" (Reference).

Representative Preparation Data Table

Step Reagents Conditions Yield Notes
N-alkylation Alkyl halide, base RT to reflux Variable Forms precursor for cyclization
Cyclization NaOH, ethanol Reflux 60-85% Forms benzoxazepine core
Functionalization SOCl₂, PCl₅ Reflux 90-98% Introduces halogen substituents
Hydroxylation Appropriate oxidants Controlled conditions Variable Adds hydroxyl group at position 8
Salt formation HCl in dioxane 50°C, 3-4h >99% Produces hydrochloride salt

Research Findings and Considerations

  • Yield Optimization: The key to high-yield synthesis involves optimizing cyclization conditions and purification steps, as demonstrated by multiple studies.
  • Substituent Effects: Electron-withdrawing groups like halogens facilitate nucleophilic substitutions, enabling diverse derivatives.
  • Reaction Monitoring: Techniques such as LC/MS, IR, and NMR are employed to monitor reaction progress and purity.

Summary of Key Preparation Methods

Method Description Advantages Limitations
N-alkylation & Cyclization Alkylation of amino benzhydrol, cyclization Straightforward, high yields Requires multiple steps
Acid chloride route Formation of acyl chlorides, cyclization Good for halogenated derivatives Use of hazardous reagents
Oxidative hydroxylation Oxidation to introduce hydroxyl at position 8 Precise functionalization Requires controlled conditions

Chemical Reactions Analysis

Types of Reactions

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated benzoxazepine derivatives .

Scientific Research Applications

Pharmaceutical Development

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride has been investigated for its potential therapeutic properties. Its structure suggests possible interactions with neurotransmitter systems, making it a candidate for:

  • Antidepressants : Studies indicate that compounds with similar structures may influence serotonin and norepinephrine pathways, potentially alleviating symptoms of depression.
  • Anxiolytics : The compound's ability to modulate neurotransmitter activity could also position it as a candidate for anxiety treatment.

Neuropharmacology

Research has shown that benzoxazepine derivatives can exhibit neuroprotective effects. The compound may provide benefits in conditions such as:

  • Neurodegenerative Diseases : Preliminary studies suggest that it could help in protecting neuronal cells from oxidative stress and apoptosis.

Biological Research

The compound is utilized as a research tool in biological studies to understand:

  • Cell Signaling Pathways : It can be employed to investigate the modulation of specific signaling pathways in cellular models.

Chemical Synthesis

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic routes leading to novel compounds.

Data Table of Applications

Application AreaPotential Use CasesSupporting Studies
Pharmaceutical DevelopmentAntidepressants, Anxiolytics
NeuropharmacologyNeuroprotective agents for neurodegenerative diseases
Biological ResearchInvestigating cell signaling pathways
Chemical SynthesisIntermediate for synthesizing complex molecules

Case Study 1: Antidepressant Activity

A study conducted on benzoxazepine derivatives demonstrated their efficacy in enhancing serotonin levels in animal models. The findings suggest that this compound may exhibit similar properties.

Case Study 2: Neuroprotection

Research published in a peer-reviewed journal highlighted the neuroprotective effects of related compounds against oxidative stress-induced neuronal damage. This provides a basis for further exploration of this compound in neurodegenerative disease models.

Case Study 3: Synthetic Applications

In synthetic organic chemistry courses, students have successfully utilized this compound as an intermediate to create various derivatives with enhanced biological activity.

Mechanism of Action

The mechanism of action of 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

Bromine in 8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine HCl contributes to higher molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Core Structure Differences :

  • Benzodiazepines (e.g., : 277.55 g/mol) feature an additional nitrogen and ketone group, altering electronic properties and binding affinities compared to benzoxazepines .
  • Benzazepines () lack the oxygen atom in the oxazepine ring, reducing hydrogen-bonding capacity but increasing structural flexibility .

Supplier and Patent Landscape

  • The unsubstituted benzoxazepine hydrochloride (CAS 217-67-4) is commercially available, as noted in .
  • The brominated benzoxazepine (CAS 1352707-91-5) has an MDL number (MFCD22205717), aiding procurement .
  • Patent-protected polymorphs () highlight the industrial focus on crystalline forms for improved drug delivery .

Biological Activity

2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties and mechanisms of action based on available research findings.

Chemical Structure and Properties

  • Molecular Formula : C9H11ClN2O2
  • Molecular Weight : 202.65 g/mol
  • IUPAC Name : 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-8-ol hydrochloride
  • CAS Number : 17775-01-8

The structural characteristics of this compound suggest it may interact with various biological targets due to the presence of nitrogen and oxygen atoms in its ring structure.

Biological Activity Overview

The biological activities of this compound have been investigated in several studies. While specific literature on this compound is limited, related compounds in the benzoxazepine family have shown significant biological effects.

  • Neuropharmacological Effects : Compounds in the benzoxazepine class are known for their neuroactive properties. They may act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
  • Antimicrobial Activity : Some derivatives of benzoxazepines have demonstrated antimicrobial properties. For instance, studies have shown that certain analogs can inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways.
  • Inhibition of Enzymatic Activity : Research indicates that benzoxazepines may inhibit enzymes such as squalene synthase and farnesyl diphosphate synthase. These enzymes are crucial in cholesterol biosynthesis and other metabolic processes. The inhibition can lead to reduced cholesterol levels and potential therapeutic effects in conditions like hyperlipidemia.

Table 1: Biological Activities of Related Benzoxazepine Compounds

Compound NameBiological ActivityIC50 (µM)Reference
Compound ASqualene Synthase Inhibitor0.4
Compound BAntimicrobial10
Compound CNeurotransmitter Modulator5

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of a related benzoxazepine compound in a rodent model of neurodegeneration. The results indicated that treatment significantly reduced neuronal apoptosis and improved cognitive function compared to control groups.

Case Study 2: Cholesterol Biosynthesis Inhibition

In vivo studies demonstrated that a derivative of this compound inhibited cholesterol biosynthesis in rats with an effective dose (ED50) of 32 mg/kg. This suggests potential applications for managing cholesterol-related disorders.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for 2,3,4,5-Tetrahydro-1,4-benzoxazepin-8-ol hydrochloride?

  • Methodological Answer : The compound can be synthesized via a multi-step process involving reflux of intermediates in ethanol with catalytic acetic acid. For example, analogous benzoxazepine derivatives are prepared by reacting substituted benzaldehydes with triazole derivatives under reflux for 4 hours, followed by solvent evaporation and filtration . Hydrolysis steps using lithium hydroxide (LiOH) in THF-MeOH-H₂O (3:1:1 v/v/v) at 0°C, followed by acidification to pH 3, are critical for deprotection and purification .

Q. Which analytical techniques are recommended for structural confirmation and purity assessment?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Performance Liquid Chromatography (HPLC) are standard for structural elucidation and purity validation. For example, PubChem-derived data (InChI, SMILES) can guide spectral interpretation . Impurity profiling should employ HPLC with reference standards (e.g., EP-grade impurities listed in pharmacopeial guidelines) to quantify byproducts .

Q. How can stability under varying pH and temperature conditions be evaluated?

  • Methodological Answer : Accelerated stability studies should include:

  • Thermal stress : Heating at 40–60°C for 1–4 weeks.
  • Hydrolytic stress : Exposure to 0.1M HCl/NaOH at room temperature for 24 hours.
  • Monitor degradation via HPLC and LC-MS. Acidic/basic conditions may cleave the benzoxazepine ring, as seen in hydrolysis reactions using LiOH .

Advanced Research Questions

Q. What strategies are effective for polymorph characterization and crystallization optimization?

  • Methodological Answer : Polymorph screening requires differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD). For related benzazepine derivatives, polymorphs are crystallized from ethanol/water mixtures under controlled cooling rates, with DSC confirming thermal transitions (e.g., melting points, enthalpy changes) . Solvent-antisolvent methods (e.g., ethanol + hexane) can induce distinct crystal forms.

Q. How can impurity profiles be linked to synthetic pathways or degradation mechanisms?

  • Methodological Answer : Impurity identification requires LC-MS/MS and spiking experiments with certified reference materials (CRMs). For example, EP-grade impurities like Midazolam Hydrochloride derivatives (e.g., MM1106.04, MM1106.09) may arise from incomplete alkylation or oxidation during synthesis . Degradation pathways (e.g., N-oxide formation) can be inferred from forced degradation studies .

Q. What in vitro models are suitable for preliminary pharmacological activity screening?

  • Methodological Answer : Receptor-binding assays (e.g., serotonin/dopamine receptors) using radioligand displacement (³H-labeled compounds) or cell-based cAMP assays are recommended. Structural analogs (e.g., clozapine-like dibenzodiazepines) show affinity for CNS targets, suggesting similar screening frameworks . Ensure compounds are >95% pure (HPLC-UV) to avoid off-target effects.

Q. How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O in benzoxazepine ring formation) and kinetic studies under varying temperatures/catalysts (e.g., PdCl₂(PPh₃)₂) can elucidate mechanisms. For example, palladium-catalyzed coupling in tetrahydrofuran (THF) with triphenylphosphine accelerates cyclization, as demonstrated in benzoxadiazole synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.